molecular formula C24H30BrFO5 B12714197 17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 61339-35-3

17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B12714197
CAS No.: 61339-35-3
M. Wt: 497.4 g/mol
InChI Key: WZVHJVJHMIMYHS-RPRRAYFGSA-N
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Description

17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is used in various medical applications, particularly in the treatment of skin conditions such as dermatitis and eczema .

Preparation Methods

The synthesis of 17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from the appropriate steroid precursors. The process typically includes halogenation, fluorination, and acetylation reactions under controlled conditions. Industrial production methods often involve the use of solvents like acetone, methanol, ethanol, and chloroform .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. .

Scientific Research Applications

17-Bromo-9-fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive effects. It is utilized in:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

61339-35-3

Molecular Formula

C24H30BrFO5

Molecular Weight

497.4 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30BrFO5/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)24(17,26)19(29)11-22(18,4)23(13,25)20(30)12-31-14(2)27/h7-8,10,13,17-19,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1

InChI Key

WZVHJVJHMIMYHS-RPRRAYFGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)Br)C)O)F)C

Origin of Product

United States

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